7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine
Description
7-(2-tert-Butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine (CAS 862505-00-8, Molecular Formula: C₂₄H₂₉FN₆, Molecular Weight: 420.54) is a pyridinylimidazole derivative designed as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory and stress response pathways . The compound features a bicyclic imidazo[4,5-b]pyridine core substituted with a 4-(4-fluorophenyl)-2-tert-butylimidazole moiety at position 7 and a neopentyl (2,2-dimethylpropyl) group at position 3. These structural elements enhance metabolic stability and kinase selectivity compared to earlier p38 inhibitors . The tert-butyl and neopentyl groups contribute to steric hindrance, reducing oxidative metabolism and improving pharmacokinetic profiles .
Properties
Molecular Formula |
C24H29FN6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
7-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-19(30-22(31)26)16(11-12-27-20)18-17(14-7-9-15(25)10-8-14)28-21(29-18)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,30)(H,28,29) |
InChI Key |
NYEQBUGWNAVBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C2=NC=CC(=C2N=C1N)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Core Modifications
- Imidazole vs. Pyridine Positioning: Unlike Ralimetinib, where the 4-fluorophenyl group is at position 4 of the imidazole ring, the target compound positions it at position 5.
- Neopentyl vs. 2,2-Dimethylpropyl : The neopentyl group in the target compound (vs. 2,2-dimethylpropyl in Ralimetinib) offers similar steric bulk but distinct pharmacokinetic properties due to branching differences .
Functional Group Impact
- Methylthio (Compound 5, ) : Compounds with methylthio substituents exhibit reduced metabolic stability due to susceptibility to oxidative metabolism, as shown by shorter half-lives in liver microsomes compared to the target compound .
Pharmacokinetic and Toxicity Profiles
- Solubility : The target compound’s free base form has lower aqueous solubility (~0.1 mg/mL) compared to Ralimetinib dimesylate (>45 mg/mL in water), necessitating formulation optimization for oral delivery .
- Toxicity: No significant hepatotoxicity has been reported for the target compound in preclinical studies, whereas Ralimetinib showed dose-limiting liver enzyme elevations in Phase I trials .
Biological Activity
7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine, also known as LY2228820, is a compound of significant interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C24H29FN6
- Molecular Weight : 420.53 g/mol
- CAS Number : 862505-00-8
- IUPAC Name : 7-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is reported to act on various enzymes and receptors involved in cellular signaling pathways. Notably, it has shown potential in modulating pathways related to inflammation and cancer.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by regulating prostaglandin synthesis .
- Receptor Interaction : It may influence receptor-mediated signaling pathways that are essential in the pathophysiology of various diseases, particularly those involving the central nervous system.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of LY2228820. Its ability to inhibit COX enzymes suggests that it could be effective in reducing inflammation-related conditions. The following table summarizes some key findings regarding its anti-inflammatory activity:
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
- In Vitro Studies : Research conducted on human cancer cell lines demonstrated that LY2228820 significantly reduced cell viability and induced apoptosis. The study reported an increase in caspase activity, indicating the activation of apoptotic pathways.
- In Vivo Studies : Animal models treated with LY2228820 showed a reduction in tumor size and improved survival rates compared to control groups. These findings suggest a promising therapeutic potential for this compound in oncology.
- Pharmacokinetics : Studies have indicated that LY2228820 has favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile in preliminary trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
